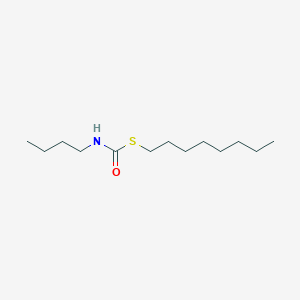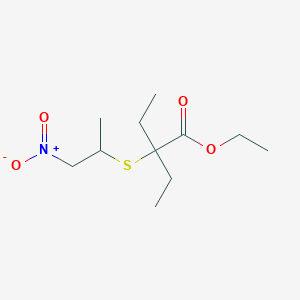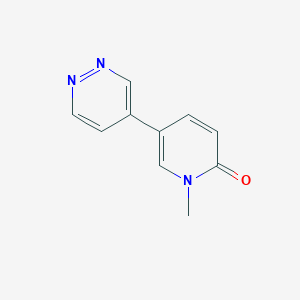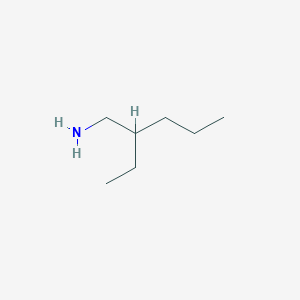![molecular formula C13H20OSi B14370173 Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane CAS No. 90270-50-1](/img/structure/B14370173.png)
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to a dimethyl group and a 3-methylbut-3-en-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane typically involves the reaction of phenylsilane with 3-methylbut-3-en-2-ol in the presence of a catalyst. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The phenyl or dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism by which Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a range of chemical reactions. The phenyl and dimethyl groups contribute to the compound’s stability and reactivity, enabling it to interact with different substrates and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Lacks the 3-methylbut-3-en-2-yloxy group, making it less versatile in certain applications.
Trimethylphenylsilane: Contains an additional methyl group, which can affect its reactivity and applications.
Uniqueness
Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.
Propriétés
Numéro CAS |
90270-50-1 |
|---|---|
Formule moléculaire |
C13H20OSi |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
dimethyl-(3-methylbut-3-en-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C13H20OSi/c1-11(2)12(3)14-15(4,5)13-9-7-6-8-10-13/h6-10,12H,1H2,2-5H3 |
Clé InChI |
RXUUFXXEQHIATO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)C)O[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)



![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)

![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)




